molecular formula C23H19N3O4S B251183 N-({3-methyl-4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide

N-({3-methyl-4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide

Katalognummer: B251183
Molekulargewicht: 433.5 g/mol
InChI-Schlüssel: CXJOQEHPHBSKLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-({3-methyl-4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide, also known as MBX-8025, is a synthetic small molecule drug that has been studied for its potential use in treating metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and dyslipidemia.

Wirkmechanismus

N-({3-methyl-4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide is a selective PPARδ agonist, which means that it activates this nuclear receptor in a specific manner. PPARδ is expressed in many tissues, including skeletal muscle, adipose tissue, and liver. Activation of PPARδ has been shown to increase fatty acid oxidation, decrease lipogenesis, and improve insulin sensitivity.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to reduce liver fat, improve insulin sensitivity, and decrease plasma triglycerides and cholesterol levels. These effects are thought to be mediated through the activation of PPARδ. In addition, this compound has been shown to increase energy expenditure and improve mitochondrial function in skeletal muscle.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-({3-methyl-4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide in lab experiments include its selectivity for PPARδ, its ability to reduce liver fat, and its potential to improve insulin sensitivity and dyslipidemia. However, some limitations of using this compound in lab experiments include its relatively short half-life and the need for further studies to determine its long-term safety and efficacy.

Zukünftige Richtungen

For research on N-({3-methyl-4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide include further preclinical studies to determine its safety and efficacy in treating metabolic disorders such as NAFLD and dyslipidemia. In addition, clinical trials will be needed to determine its potential use in humans. Other potential future directions include studying the effects of this compound on other metabolic pathways and exploring its potential use in other diseases such as cancer and neurodegenerative disorders.
Conclusion:
In conclusion, this compound is a synthetic small molecule drug that has been studied for its potential use in treating metabolic disorders such as NAFLD and dyslipidemia. Its mechanism of action involves the activation of PPARδ, and it has been shown to reduce liver fat, improve insulin sensitivity, and decrease plasma triglycerides and cholesterol levels in preclinical studies. While further research is needed to determine its long-term safety and efficacy, this compound shows promise as a potential treatment for metabolic disorders.

Synthesemethoden

The synthesis of N-({3-methyl-4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide involves several steps, including the reaction of 3-methyl-4-aminobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3,4-dimethoxyphenylboronic acid to form the boronic acid intermediate, which is then reacted with 5-amino-1,3-benzodioxole-6-carboxamide to form the final product, this compound.

Wissenschaftliche Forschungsanwendungen

N-({3-methyl-4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide has been studied extensively for its potential use in treating metabolic disorders such as NAFLD and dyslipidemia. In preclinical studies, this compound has been shown to reduce liver fat, improve insulin sensitivity, and decrease plasma triglycerides and cholesterol levels. These effects are thought to be mediated through the activation of a nuclear receptor called peroxisome proliferator-activated receptor delta (PPARδ).

Eigenschaften

Molekularformel

C23H19N3O4S

Molekulargewicht

433.5 g/mol

IUPAC-Name

N-[(4-benzamido-3-methylphenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C23H19N3O4S/c1-14-11-17(8-9-18(14)25-21(27)15-5-3-2-4-6-15)24-23(31)26-22(28)16-7-10-19-20(12-16)30-13-29-19/h2-12H,13H2,1H3,(H,25,27)(H2,24,26,28,31)

InChI-Schlüssel

CXJOQEHPHBSKLV-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NC(=S)NC(=O)C2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=CC=C4

Kanonische SMILES

CC1=C(C=CC(=C1)NC(=S)NC(=O)C2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.